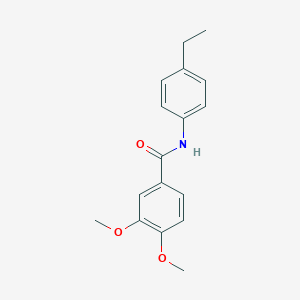
N-(4-ethylphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3,4-dimethoxybenzamide, also known as 4-EMB, is a chemical compound that belongs to the group of benzamides. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which leads to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-3,4-dimethoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylphenyl)-3,4-dimethoxybenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(4-ethylphenyl)-3,4-dimethoxybenzamide is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-3,4-dimethoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-3,4-dimethoxybenzamide involves the reaction of 4-ethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-ethylphenyl)-3,4-dimethoxybenzamide as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-(4-ethylphenyl)-3,4-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-8-14(9-6-12)18-17(19)13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
ZGIYSMHIBSYNFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)


